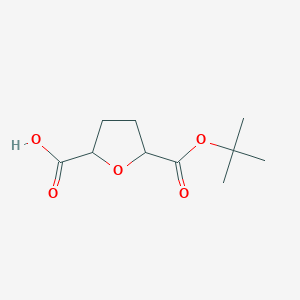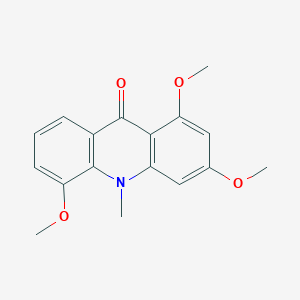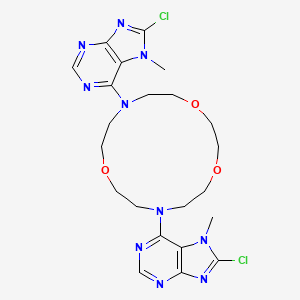
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of substituents: The bromobenzylidene and nitrobenzylidene groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromobenzylidene group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted imidazoles.
科学的研究の応用
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole ring.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The bromobenzylidene and nitrobenzylidene groups can also participate in various interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 1-((4-Chlorobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
- 1-((4-Methylbenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
Uniqueness
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the presence of both bromobenzylidene and nitrobenzylidene groups, which can impart distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C23H15BrN4O3 |
|---|---|
分子量 |
475.3 g/mol |
IUPAC名 |
(5E)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14+,25-15+ |
InChIキー |
MMSJWIWIVOKGOX-IVYNUYEBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


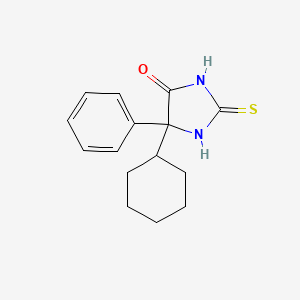
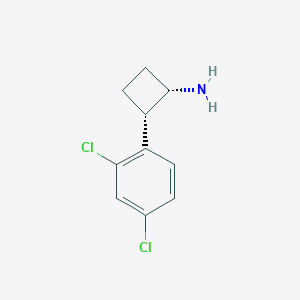
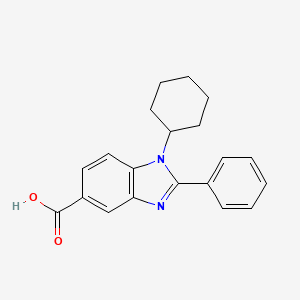
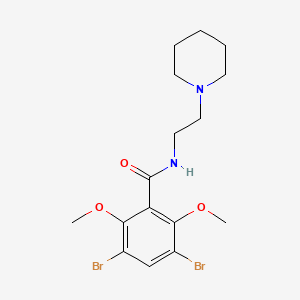
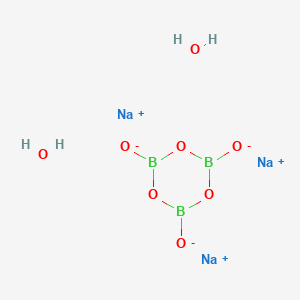
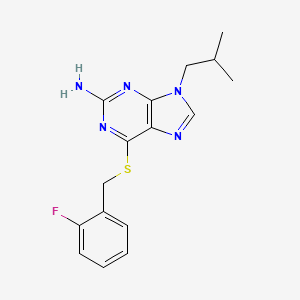

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)

